molecular formula C9H9FO3 B8523052 2-Fluoro-6-(oxiran-2-ylmethoxy)phenol

2-Fluoro-6-(oxiran-2-ylmethoxy)phenol

Cat. No. B8523052
M. Wt: 184.16 g/mol
InChI Key: MGMNHOZTKDEFRM-UHFFFAOYSA-N
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Patent
US08524766B2

Procedure details

To a mixture of 2-{[2-(benzyloxy)-3-fluorophenoxy]methyl}oxirane (8 g, 29.2 mmol), ethanol (65 ml) and Pd/C (0.5 g) under N2, triethylsilane (9.3 ml, 58.2 mmol) was added dropwise. The solution was stirred for 16 h at room temperature and filtered through Celite. The solvent was evaporated, Na2CO3 (10%) was added and the solution was extracted with EtOAc. The combined organic phases were dried (Na2SO4) and evaporated to dryness. Flash column chromatography (isooctane/EtOAc) yielded the title compound (3.5 g). MS m/z (rel. intensity, 70 eV) 184 (M+, bp), 153 (44), 139 (31), 128 (99), 57 (23).
Name
2-{[2-(benzyloxy)-3-fluorophenoxy]methyl}oxirane
Quantity
8 g
Type
reactant
Reaction Step One
Name
Quantity
0.5 g
Type
catalyst
Reaction Step One
Quantity
65 mL
Type
solvent
Reaction Step One
Quantity
9.3 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:8][C:9]1[C:19]([F:20])=[CH:18][CH:17]=[CH:16][C:10]=1[O:11][CH2:12][CH:13]1[CH2:15][O:14]1)C1C=CC=CC=1.C([SiH](CC)CC)C>[Pd].C(O)C>[F:20][C:19]1[CH:18]=[CH:17][CH:16]=[C:10]([O:11][CH2:12][CH:13]2[CH2:15][O:14]2)[C:9]=1[OH:8]

Inputs

Step One
Name
2-{[2-(benzyloxy)-3-fluorophenoxy]methyl}oxirane
Quantity
8 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=C(OCC2OC2)C=CC=C1F
Name
Quantity
0.5 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
65 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
9.3 mL
Type
reactant
Smiles
C(C)[SiH](CC)CC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The solution was stirred for 16 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered through Celite
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
ADDITION
Type
ADDITION
Details
Na2CO3 (10%) was added
EXTRACTION
Type
EXTRACTION
Details
the solution was extracted with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases were dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
FC1=C(C(=CC=C1)OCC1OC1)O
Measurements
Type Value Analysis
AMOUNT: MASS 3.5 g
YIELD: CALCULATEDPERCENTYIELD 65.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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